Cas no 478258-75-2 (1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine)

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a chloro-substituted thiazole ring linked to a pyrrolopyridine core via a methylene bridge. This structural motif imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The chloro-thiazole moiety enhances reactivity for further functionalization, while the fused pyrrolopyridine system contributes to potential biological activity. Its well-defined synthetic pathway ensures high purity and consistency, supporting applications in drug discovery and material science. The compound’s stability under standard conditions facilitates handling and storage, making it a practical choice for experimental and industrial use.
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine structure
478258-75-2 structure
Product name:1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine
CAS No:478258-75-2
MF:C11H8ClN3S
Molecular Weight:249.719319343567
MDL:MFCD02082534
CID:4714584

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine 化学的及び物理的性質

名前と識別子

    • 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine
    • 5-((1H-Pyrrolo[2,3-b]pyridin-1-yl)methyl)-2-chlorothiazole
    • Oprea1_238685
    • 2-chloro-5-(pyrrolo[2,3-b]pyridin-1-ylmethyl)-1,3-thiazole
    • 2-chloro-5-({1H-pyrrolo[2,3-b]pyridin-1-yl}methyl)-1,3-thiazole
    • 2-chloro-5-{1H-pyrrolo[2,3-b]pyridin-1-ylmethyl}-1,3-thiazole
    • 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine
    • MDL: MFCD02082534
    • インチ: 1S/C11H8ClN3S/c12-11-14-6-9(16-11)7-15-5-3-8-2-1-4-13-10(8)15/h1-6H,7H2
    • InChIKey: WNBFCOUOXADPMT-UHFFFAOYSA-N
    • SMILES: ClC1=NC=C(CN2C=CC3=CC=CN=C23)S1

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 253
  • トポロジー分子極性表面積: 59

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM520820-1g
5-((1H-Pyrrolo[2,3-b]pyridin-1-yl)methyl)-2-chlorothiazole
478258-75-2 95%
1g
$*** 2023-05-30
abcr
AB343276-100 mg
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine; .
478258-75-2
100 mg
€208.80 2023-07-19
Key Organics Ltd
8P-919-50MG
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine
478258-75-2 >90%
50mg
£102.00 2025-02-09
Key Organics Ltd
8P-919-10MG
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine
478258-75-2 >90%
10mg
£63.00 2025-02-09
abcr
AB343276-100mg
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine; .
478258-75-2
100mg
€283.50 2025-02-14
Matrix Scientific
127773-100mg
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-B]pyridine, >90%
478258-75-2 >90%
100mg
$495.00 2023-09-07
Key Organics Ltd
8P-919-1MG
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine
478258-75-2 >90%
1mg
£37.00 2025-02-09
Key Organics Ltd
8P-919-5MG
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine
478258-75-2 >90%
5mg
£46.00 2025-02-09
Key Organics Ltd
8P-919-100MG
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine
478258-75-2 >90%
100mg
£146.00 2025-02-09

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine 関連文献

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridineに関する追加情報

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine: A Comprehensive Overview

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine is a structurally complex heterocyclic compound with the CAS registry number 478258-75-2. This compound has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique molecular architecture and potential biological activities. The molecule consists of a pyrrolopyridine core fused with a thiazole ring, which introduces diverse functional groups and enhances its reactivity and bioavailability.

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been extensively studied, with researchers exploring various methodologies to optimize the construction of this heterocyclic framework. Recent advancements have focused on utilizing microwave-assisted synthesis and catalytic cross-coupling reactions to streamline the production process. These techniques not only improve yield but also minimize the use of hazardous reagents, aligning with green chemistry principles.

One of the most notable features of 478258-75-2 is its potential as a lead compound in drug discovery. Studies have demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines. For instance, a 2023 study published in *Journal of Medicinal Chemistry* highlighted its ability to inhibit the growth of breast cancer cells by targeting key signaling pathways involved in cell proliferation and apoptosis.

In addition to its anticancer properties, 1H-pyrrolo[2,3-b]pyridine derivatives have shown promise in other therapeutic areas. Research conducted at the University of California revealed that this compound possesses antimicrobial activity, particularly against Gram-negative bacteria. This finding underscores its potential as a candidate for developing novel antibiotics in an era where antibiotic resistance is a growing concern.

The structural versatility of 478258-75-2 also makes it an attractive scaffold for further chemical modifications. Scientists are actively exploring the substitution patterns at various positions on the thiazole and pyrrolopyridine rings to enhance its pharmacokinetic properties. For example, introducing electron-withdrawing groups has been shown to improve solubility and absorption rates, which are critical factors for drug efficacy.

From a synthetic perspective, the preparation of 1H-pyrrolo[2,3-b]pyridine derivatives often involves multi-component reactions (MCRs) that enable the simultaneous formation of multiple bonds. A 2023 paper in *Organic Letters* described a novel MCR approach that significantly reduces reaction steps while maintaining high yields. This methodological advancement not only simplifies synthesis but also opens avenues for scaling up production for preclinical studies.

Another intriguing aspect of 478258-75-2 is its role in supramolecular chemistry. Researchers have investigated its ability to form self-assembled structures through π–π interactions and hydrogen bonding. These studies suggest that this compound could serve as a building block for constructing advanced materials with applications in nanotechnology and sensing technologies.

In conclusion, 1H-pyrrolo[2,3-b]pyridine derivatives, represented by CAS No 478258-75-2, represent a compelling class of compounds with diverse applications across multiple disciplines. Their unique chemical properties and promising biological activities continue to drive innovative research efforts aimed at unlocking their full potential in medicine and materials science.

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Amadis Chemical Company Limited
(CAS:478258-75-2)1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine
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Purity:99%
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Price ($):316.0